molecular formula C10H14O2 B8735568 1,2-Dimethoxy-4,5-dimethylbenzene CAS No. 1128-57-0

1,2-Dimethoxy-4,5-dimethylbenzene

Cat. No.: B8735568
CAS No.: 1128-57-0
M. Wt: 166.22 g/mol
InChI Key: VCFFLBDRLPCAPF-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4,5-dimethylbenzene is a disubstituted benzene derivative featuring two methoxy (-OCH₃) groups at positions 1 and 2, and two methyl (-CH₃) groups at positions 4 and 3. This compound is structurally characterized by its electron-donating substituents, which significantly influence its electronic, steric, and chemical reactivity profiles. It serves as a precursor in organic synthesis, particularly in the preparation of benzothiadiazole derivatives and other heterocyclic compounds . The methoxy and methyl groups enhance solubility in non-polar solvents while directing regioselectivity in electrophilic substitution reactions.

Properties

CAS No.

1128-57-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1,2-dimethoxy-4,5-dimethylbenzene

InChI

InChI=1S/C10H14O2/c1-7-5-9(11-3)10(12-4)6-8(7)2/h5-6H,1-4H3

InChI Key

VCFFLBDRLPCAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,2-Dimethoxy-4,5-dimethylbenzene, highlighting differences in substituents, molecular properties, and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Synthesis
This compound 1,2-OCH₃; 4,5-CH₃ 196.24 Electron-rich aromatic ring; high solubility in organic solvents. Precursor for benzothiadiazoles and phosphorescent materials .
1,2-Dimethoxy-4,5-dinitrobenzene 1,2-OCH₃; 4,5-NO₂ 228.16 Electron-withdrawing nitro groups; explosive potential. Intermediate in the synthesis of amino derivatives via reduction .
1,2-Diiodo-4,5-dimethylbenzene 1,2-I; 4,5-CH₃ 354.02 Heavy halogen substituents; steric distortion in aromatic ring. Starting material for phenyl alkynes; structural studies show elongated C–I bonds .
4,5-Dimethoxybenzene-1,2-diamine 1,2-NH₂; 4,5-OCH₃ 168.18 Electron-rich diamine; prone to oxidative degradation. Intermediate in DBI (5,6-dimethylbenzimidazole) synthesis; unstable under aerobic conditions .
1,2-Dibromo-4,5-dimethylbenzene 1,2-Br; 4,5-CH₃ 263.96 Halogen substituents; moderate toxicity (H315, H319). Used in cross-coupling reactions; commercial availability limited .
1,2-Dimethoxy-4,5-dimethylenebenzene 1,2-OCH₃; 4,5-CH₂ 176.21 Methylene bridges; strained ring system. Investigated as a protective group precursor; cleaved via chloroformate treatment .

Key Comparative Insights:

Electronic Effects: Methoxy and methyl groups in this compound enhance electron density, favoring electrophilic substitutions at unoccupied positions. In contrast, nitro derivatives (e.g., 1,2-Dimethoxy-4,5-dinitrobenzene) deactivate the ring, directing reactivity toward reduction or nucleophilic attack . Halogenated analogs (e.g., 1,2-Diiodo-4,5-dimethylbenzene) exhibit mixed electronic effects: iodine’s polarizability increases van der Waals interactions, while bromine’s electronegativity enhances oxidative stability .

Steric and Structural Impacts: Steric repulsion between substituents is pronounced in 1,2-Diiodo-4,5-dimethylbenzene, causing bond angle distortions (~3° deviation from ideal geometry) . Similar effects are minimal in the target compound due to smaller methyl groups. Methylene-bridged derivatives (e.g., 1,2-Dimethoxy-4,5-dimethylenebenzene) introduce ring strain, altering reactivity toward ring-opening reactions .

Stability and Reactivity :

  • Diamine derivatives (e.g., 4,5-Dimethoxybenzene-1,2-diamine) are highly reactive but prone to oxidative degradation, limiting their utility compared to the more stable dimethyl/methoxy analog .
  • Brominated compounds (e.g., 1,2-Dibromo-4,5-dimethylbenzene) require careful handling due to toxicity (H315, H319) but are valuable in Suzuki-Miyaura couplings .

Synthetic Utility: The target compound’s methoxy groups facilitate regioselective nitration or halogenation, as seen in the synthesis of benzothiadiazole emitters . Nitro derivatives serve as intermediates for amino-group installation, critical in pharmaceuticals and dyes .

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